[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Brand Name: Vulcanchem
CAS No.: 14661-16-6
VCID: VC20959371
InChI: InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10+,11+,12-/m1/s1
SMILES: CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
Molecular Formula: C12H16O8
Molecular Weight: 288.25 g/mol

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

CAS No.: 14661-16-6

Cat. No.: VC20959371

Molecular Formula: C12H16O8

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate - 14661-16-6

Specification

CAS No. 14661-16-6
Molecular Formula C12H16O8
Molecular Weight 288.25 g/mol
IUPAC Name [(1R,2S,3S,4S,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Standard InChI InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10+,11+,12-/m1/s1
Standard InChI Key BAKQMOSGYGQJOJ-WTPMCQDGSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C
SMILES CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator